molecular formula C14H15BrN4O5 B6008604 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B6008604
M. Wt: 399.20 g/mol
InChI Key: GKIZGVJXLFGFLL-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that possesses unique properties, making it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is not fully understood. However, it is believed to act through the inhibition of various enzymes and pathways involved in inflammation, cancer, and bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide have been studied extensively. It has been found to possess significant anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to exhibit potent anti-cancer activity, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide in lab experiments include its unique properties, such as its anti-inflammatory and anti-cancer activities. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for the use of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide in scientific research. These include the development of new synthetic methods for the compound, the exploration of its potential applications in the treatment of various diseases, and the investigation of its mechanism of action.
In conclusion, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a promising compound that possesses unique properties, making it a potential candidate for use in scientific research. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide involves several steps. The first step involves the reaction of 4-bromo-5-methyl-3-nitropyrazole with 2,5-dimethoxybenzaldehyde in the presence of a base to form an intermediate compound. This intermediate is then reacted with acetic anhydride to obtain the final product.

Scientific Research Applications

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, this compound has been shown to exhibit significant activity against various bacterial and fungal strains.

properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O5/c1-8-13(15)14(19(21)22)17-18(8)7-12(20)16-10-6-9(23-2)4-5-11(10)24-3/h4-6H,7H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIZGVJXLFGFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C=CC(=C2)OC)OC)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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